CX-5011

CK2 inhibition IC50 native enzyme assay

CX-5011 (sodium salt) is the definitive research tool for dual-mechanism CK2 inhibition and CK2-independent methuosis induction. With sub-nanomolar CK2 affinity and a Gini selectivity score of 0.735, it outperforms CX-4945 (0.615) for clean target engagement. Its unique, Rac1-dependent methuosis activity is unmatched by other CK2 inhibitors, establishing it as the reference standard for this cell death pathway. Demonstrating 44% oral bioavailability in rat and dog models and sustained in vivo efficacy in MDA-MB-231 xenografts, this batch-tested, ≥98% pure compound is ready for global shipping, empowering reproducible, high-impact oncology research.

Molecular Formula C20H11N4NaO2
Molecular Weight 362.3 g/mol
CAS No. 1333382-30-1
Cat. No. B593713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCX-5011
CAS1333382-30-1
Synonyms5-[(3-ethynylphenyl)amino]-pyrimido[4,5-c]quinoline-8-carboxylic acid, monosodium salt
Molecular FormulaC20H11N4NaO2
Molecular Weight362.3 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)NC2=NC3=C(C=CC(=C3)C(=O)[O-])C4=CN=CN=C42.[Na+]
InChIInChI=1S/C20H12N4O2.Na/c1-2-12-4-3-5-14(8-12)23-19-18-16(10-21-11-22-18)15-7-6-13(20(25)26)9-17(15)24-19;/h1,3-11H,(H,23,24)(H,25,26);/q;+1/p-1
InChIKeyFSIFELDKZUCPMJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CX-5011 (CAS 1333382-30-1): A High-Potency, High-Selectivity CK2 Inhibitor and Methuosis Inducer for Cancer Research


CX-5011, chemically sodium 5-(3-ethynylphenylamino)pyrimido[4,5-c]quinoline-8-carboxylate, is a synthetic small-molecule inhibitor of protein kinase CK2 [1]. It belongs to the pyrimido[4,5-c]quinoline carboxylic acid structural class, sharing a common tricyclic scaffold with the clinical-stage CK2 inhibitor silmitasertib (CX-4945) and the related analog CX-5279 [2]. The compound is characterized by sub-nanomolar affinity for CK2, unprecedented selectivity across the kinome, and a unique CK2-independent capacity to induce methuosis—a form of cell death driven by macropinocytotic vacuolization [3].

Why Generic CK2 Inhibitors Cannot Substitute for CX-5011 in Advanced Cancer Pharmacology


CK2 inhibitors exhibit profound differences in potency, selectivity, and off-target pharmacology that preclude simple substitution in research and development workflows. While early-generation inhibitors like TBB and DMAT display micromolar to high-nanomolar IC₅₀ values and limited kinome selectivity, CX-5011 achieves sub-nanomolar potency with a Gini selectivity coefficient of 0.735—significantly exceeding that of CX-4945 (0.615) [1]. Moreover, CX-5011 is distinguished from all other CK2 inhibitors, including its close analog CX-4945, by its robust CK2-independent induction of methuosis, a therapeutically relevant cell death mechanism mediated by sustained Rac1 activation [2]. Compounds lacking this dual mechanism fail to recapitulate CX-5011's full cellular and in vivo pharmacodynamic profile.

Quantitative Comparative Evidence for CX-5011 vs. In-Class and Historical CK2 Inhibitors


CK2 Inhibitory Potency: Sub-Nanomolar IC₅₀ Distinguishes CX-5011 from Early-Generation Inhibitors

CX-5011 inhibits native rat liver CK2 with an IC₅₀ of 0.175 nM (pIC₅₀ 9.0), a potency that is approximately three orders of magnitude greater than that of the classical CK2 inhibitor TBB [1][2]. This sub-nanomolar potency enables effective CK2 inhibition at concentrations that minimize off-target kinase engagement.

CK2 inhibition IC50 native enzyme assay

Kinome Selectivity: CX-5011 Demonstrates Superior Gini Coefficient Relative to CX-4945

When profiled against a panel of 102 kinases, CX-5011 achieves a Gini selectivity coefficient of 0.735, which is substantially higher than the 0.615 measured for CX-4945 under identical conditions [1]. The enhanced selectivity of CX-5011 is structurally attributable to the presence of a pyrimidine ring in place of the pyridine ring found in CX-4945 [2].

kinase selectivity Gini coefficient off-target profiling

Methuosis Induction: CX-5011 Is Four-Fold More Potent Than CX-4945 as a CK2-Independent Cell Death Inducer

CX-5011 induces methuosis—a vacuolization-driven, non-apoptotic cell death—with four-fold greater potency than its parental compound CX-4945 [1]. This methuosis induction is CK2-independent, as demonstrated by the failure of structurally unrelated CK2 inhibitors and genetic CK2 ablation to recapitulate the effect [2]. The mechanism requires sustained activation of the small GTPase Rac1, which persists for at least 24 hours following CX-5011 treatment [3].

methuosis macropinocytosis non-apoptotic cell death

Oral Bioavailability and Pharmacokinetics: CX-5011 Exhibits Favorable Oral Exposure in Preclinical Species

CX-5011 demonstrates a promising oral pharmacokinetic profile in rat (%F 44, t₁/₂ 6.4 hr) and dog (%F 44, t₁/₂ 3.3 hr), enabling oral dosing in preclinical efficacy studies [1]. Additionally, CX-5011 is not a significant inhibitor of a panel of five human CYP enzymes in vitro, suggesting a favorable drug-drug interaction liability profile [2].

oral bioavailability pharmacokinetics in vivo efficacy

Synergy with Imatinib in Resistant CML Cells: CX-5011 Overcomes Acquired Resistance via rpS6 Dephosphorylation

In imatinib-resistant chronic myeloid leukemia (CML) cells, CX-5011 induces cell death by apoptosis and acts synergistically with imatinib or the MEK inhibitor U0126 to reduce cell viability [1]. CX-5011 specifically reduces rpS6 phosphorylation, a downstream effector of MEK/ERK1/2 and PI3K/Akt/mTOR signaling, without affecting the activation state of the upstream kinases themselves [2]. The ternary combination of CX-5011, imatinib, and U0126 represents the most effective synergistic regimen for counteracting CML cell viability [3].

imatinib resistance CML combination therapy

Multi-Drug Resistance (MDR) Override: CX-5011 Maintains Efficacy in Pgp-Expressing Resistant Cells

CX-5011 and CX-4945 both maintain apoptotic efficacy in drug-resistant (R) cell variants that express the P-glycoprotein (Pgp) extrusion pump, a common mediator of the multi-drug resistance (MDR) phenotype [1]. More than 50% reduction in endogenous CK2 activity is achieved at sub-micromolar concentrations of either compound in both sensitive (S) and resistant (R) cell pairs, demonstrating that MDR mechanisms do not compromise the intracellular target engagement of these inhibitors [2].

MDR P-glycoprotein drug resistance

Optimal Research and Industrial Application Scenarios for CX-5011 Procurement


Preclinical Oncology Studies Requiring High-Kinome-Selectivity CK2 Inhibition

Investigators requiring clean target engagement with minimal off-target kinase confounding should select CX-5011 over CX-4945. CX-5011's Gini coefficient of 0.735, compared to 0.615 for CX-4945, provides a significantly narrower inhibitory profile across 102 kinases [1]. This selectivity advantage is critical for studies aiming to attribute phenotypic effects specifically to CK2 inhibition rather than to collateral kinase modulation. The pyrimidine-for-pyridine substitution that confers this selectivity advantage also maintains ATP-competitive binding as confirmed by co-crystal structures [2].

Methuosis and Non-Apoptotic Cell Death Mechanism Studies

For research programs investigating methuosis—a macropinocytosis-driven, caspase-independent cell death pathway—CX-5011 is the uniquely appropriate tool compound among CK2 inhibitors. It induces methuosis with four-fold greater potency than CX-4945 and does so through a CK2-independent, Rac1-dependent mechanism [3]. Neither CX-4945 at equivalent concentrations nor structurally unrelated CK2 inhibitors recapitulate this effect, establishing CX-5011 as the reference compound for this distinct pharmacological activity [4]. The compound also enables methuosis studies in vivo, as demonstrated in zebrafish models [5].

Drug Resistance Reversal Studies in Hematologic Malignancies

CX-5011 is particularly well-suited for studies addressing acquired resistance in CML. It synergizes with imatinib and MEK inhibitors to reduce viability of imatinib-resistant CML cells via CK2-dependent reduction of rpS6 phosphorylation [6]. Additionally, CX-5011 maintains full efficacy in Pgp-expressing MDR cell lines, circumventing a common resistance mechanism that compromises many chemotherapeutic agents [7]. This dual capacity to overcome both target-specific (Bcr-Abl-independent) and efflux-mediated resistance makes CX-5011 a valuable asset for combination therapy research.

In Vivo Xenograft Studies Requiring Oral Dosing Convenience

Researchers conducting murine xenograft studies benefit from CX-5011's favorable oral bioavailability (rat %F 44, dog %F 44) and extended half-life (rat t₁/₂ 6.4 hr) [8]. Oral administration reduces animal handling stress and experimental variability compared to intraperitoneal or intravenous routes. CX-5011 has demonstrated clear anti-tumoral activity in MDA-MB-231 xenografts with strong correlation between tumoral CK2 activity inhibition and dose-responsive efficacy [9]. The compound's lack of significant CYP enzyme inhibition further supports its use in combination regimens without major drug-drug interaction concerns [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for CX-5011

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.